Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate
CAS No.: 322764-64-7
Cat. No.: VC2808369
Molecular Formula: C13H16N2O4
Molecular Weight: 264.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 322764-64-7 |
|---|---|
| Molecular Formula | C13H16N2O4 |
| Molecular Weight | 264.28 g/mol |
| IUPAC Name | methyl 2-amino-4-(morpholine-4-carbonyl)benzoate |
| Standard InChI | InChI=1S/C13H16N2O4/c1-18-13(17)10-3-2-9(8-11(10)14)12(16)15-4-6-19-7-5-15/h2-3,8H,4-7,14H2,1H3 |
| Standard InChI Key | QOHKRFFRANDKSH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1)C(=O)N2CCOCC2)N |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C(=O)N2CCOCC2)N |
Introduction
Structural Characteristics and Basic Properties
Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate has the molecular formula C13H16N2O4. It belongs to the family of benzoate derivatives and features several key functional groups that define its chemical behavior. The compound contains a methyl ester group, a primary amino group at position 2 of the benzene ring, and a morpholine ring attached via a carbonyl group at position 4. This unique arrangement of functional groups contributes to the compound's reactivity profile and potential applications.
Chemical Structure Components
The chemical structure of Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate consists of:
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A benzene ring as the core structure
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A methyl ester group (-COOCH3)
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A primary amino group (-NH2) at position 2
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A morpholine ring connected through a carbonyl linkage at position 4
Physical Properties
While specific data on the physical properties of this exact compound is limited in the available research literature, compounds with similar structures typically exhibit:
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Moderate to high melting points due to the presence of hydrogen bonding capabilities
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Limited water solubility but good solubility in organic solvents
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Stability under normal laboratory conditions
Synthesis Methods and Preparation
Analogous Synthetic Pathways
Drawing from information about related compounds, synthetic approaches might involve:
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Starting with a suitable benzoic acid derivative with amino and halide or other leaving groups
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Esterification of the carboxylic acid group to form the methyl ester
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Amide formation between the leaving group position and morpholine
A patent related to the preparation of a similar compound, 2-amino-4-methylamino methyl benzoate hydrochloride, describes a reduction process involving nitro and cyano groups . This method employs:
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2-nitro-4-cyano methyl benzoate as a starting material
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Diluted hydrochloric acid as a solvent
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Catalytic hydrogenation under pressure (0.5-3.5 MPa) at 10-60°C
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After-treatment through filtration and spin-drying to obtain the final product with high purity
While this exact procedure is for a different compound, similar reduction strategies could potentially be applied in the synthesis of Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate, particularly for the formation of the amino group.
Chemical Reactivity and Reactions
Reactivity Patterns
The presence of multiple functional groups in Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate gives rise to diverse reactivity patterns:
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The primary amino group can participate in various reactions, including:
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Nucleophilic substitutions
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Diazotization reactions
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Formation of amides and imines
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The ester group can undergo:
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Hydrolysis to form the corresponding carboxylic acid
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Transesterification with other alcohols
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Reduction to form alcohols
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The morpholine-carbonyl group can be involved in:
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Hydrolysis reactions
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Reduction processes
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Various transformations typical of amides
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| Reaction Type | Reagents | Expected Products | Reaction Conditions |
|---|---|---|---|
| Amino Group Derivatization | Acyl chlorides | N-acyl derivatives | Basic conditions, 0-25°C |
| Ester Hydrolysis | NaOH or KOH | Carboxylic acid | Aqueous medium, 25-80°C |
| Reduction of Ester | LiAlH4 or NaBH4 | Primary alcohol | Anhydrous conditions, -78 to 25°C |
| Diazotization | NaNO2, HCl | Diazonium salt | 0-5°C, acidic conditions |
Comparative Analysis with Similar Compounds
Structural Analogs
Several compounds share structural similarities with Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate, including methyl 5-amino-2-(4-morpholino)benzoate, which has a different arrangement of the functional groups on the benzene ring .
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate | C13H16N2O4 | ~264 g/mol* | Amino at position 2, morpholine-carbonyl at position 4 |
| Methyl 5-amino-2-(4-morpholino)benzoate | C12H16N2O3 | 236.267 g/mol | Amino at position 5, morpholino at position 2 |
| Methyl 2-amino-4-methylamino methyl benzoate | Structure differs | Value differs | Contains methylamino group instead of morpholine-carbonyl |
*Approximate value calculated from molecular formula
Functional Group Effects
The position and nature of functional groups significantly impact the chemical and biological properties of these compounds:
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The amino group at position 2 in Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate likely influences its reactivity differently compared to compounds with amino groups at other positions
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The morpholine-carbonyl group provides distinct hydrogen bonding capabilities compared to a direct morpholino substitution
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These structural differences may lead to varying interactions with biological targets and different pharmacological profiles
Analytical Methods and Characterization
Identification Techniques
Various analytical methods can be employed to characterize Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate:
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Spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy to identify functional groups
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Mass spectrometry for molecular weight determination
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Chromatographic techniques:
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High-Performance Liquid Chromatography (HPLC) for purity analysis
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Thin-Layer Chromatography (TLC) for reaction monitoring
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